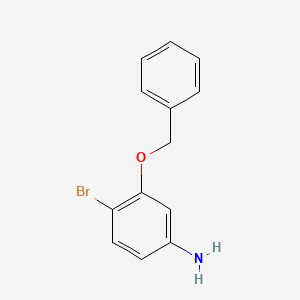
3-(Benzyloxy)-4-bromoaniline
概述
描述
3-(Benzyloxy)-4-bromoaniline is an aromatic amine compound characterized by the presence of a benzyloxy group and a bromine atom attached to a phenyl ring, which is further substituted with an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-bromoaniline typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated phenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(Benzyloxy)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives under suitable conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
科学研究应用
3-(Benzyloxy)-4-bromoaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 3-(Benzyloxy)-4-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group and bromine atom can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Benzyloxy-4-chloro-phenylamine: Similar structure but with a chlorine atom instead of bromine.
3-Benzyloxy-4-fluoro-phenylamine: Contains a fluorine atom instead of bromine.
3-Benzyloxy-4-iodo-phenylamine: Contains an iodine atom instead of bromine.
Uniqueness
3-(Benzyloxy)-4-bromoaniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts.
属性
分子式 |
C13H12BrNO |
|---|---|
分子量 |
278.14 g/mol |
IUPAC 名称 |
4-bromo-3-phenylmethoxyaniline |
InChI |
InChI=1S/C13H12BrNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI 键 |
KOOBQQIFZSZSGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
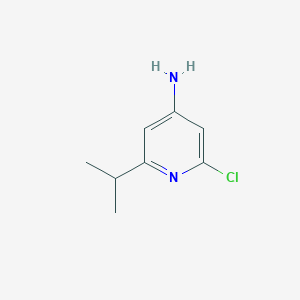
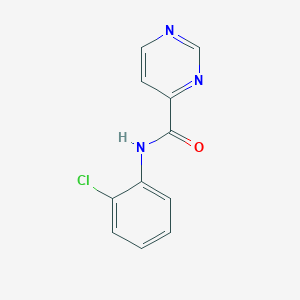
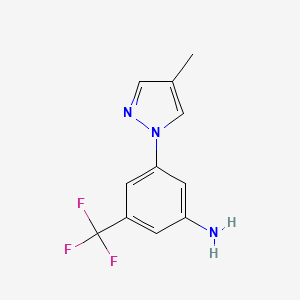
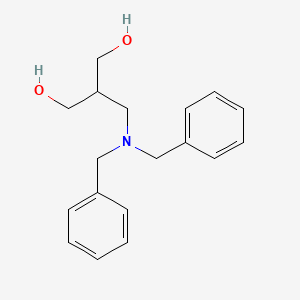
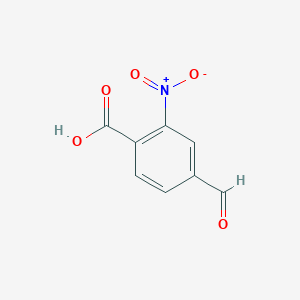
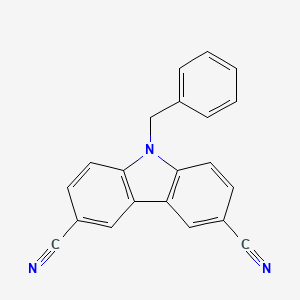
![tert-butyl N-{2-[(pyridin-3-yl)carbamoyl]ethyl}carbamate](/img/structure/B8630079.png)
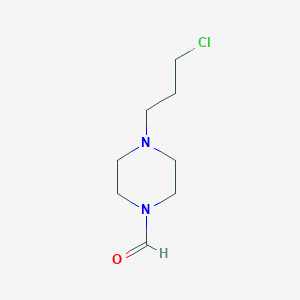
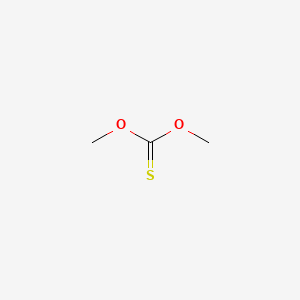


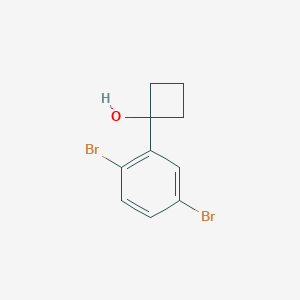
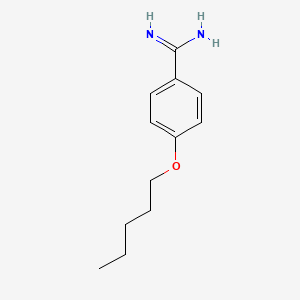
![2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B8630134.png)
